BenchChemオンラインストアへようこそ!

2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-propylacetamide

Cannabinoid receptor CB1/CB2 selectivity SAR

2-(3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-propylacetamide (CAS 1171033-35-4) is a synthetic heterocyclic hybrid molecule that integrates an indole core, a 1,3,4-oxadiazole ring, and an N-propylacetamide side chain. It belongs to a broader class of indole-oxadiazole compounds disclosed as cannabinoid receptor modulators, specifically targeting CB1 and/or CB2 receptors for potential therapeutic applications in metabolic and neurological disorders.

Molecular Formula C16H18N4O2
Molecular Weight 298.346
CAS No. 1171033-35-4
Cat. No. B2917642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-propylacetamide
CAS1171033-35-4
Molecular FormulaC16H18N4O2
Molecular Weight298.346
Structural Identifiers
SMILESCCCNC(=O)CN1C=C(C2=CC=CC=C21)C3=NN=C(O3)C
InChIInChI=1S/C16H18N4O2/c1-3-8-17-15(21)10-20-9-13(16-19-18-11(2)22-16)12-6-4-5-7-14(12)20/h4-7,9H,3,8,10H2,1-2H3,(H,17,21)
InChIKeyBFVRUQIKJRRWTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-propylacetamide (CAS 1171033-35-4): Compound Class and Procurement Context


2-(3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-propylacetamide (CAS 1171033-35-4) is a synthetic heterocyclic hybrid molecule that integrates an indole core, a 1,3,4-oxadiazole ring, and an N-propylacetamide side chain [1]. It belongs to a broader class of indole-oxadiazole compounds disclosed as cannabinoid receptor modulators, specifically targeting CB1 and/or CB2 receptors for potential therapeutic applications in metabolic and neurological disorders [1]. The compound is primarily offered as a research chemical by specialty suppliers, and its procurement value is tied to its specific substitution pattern, which cannot be replicated by simple indole or oxadiazole fragments alone.

Why Generic Indole or Oxadiazole Building Blocks Cannot Substitute for 2-(3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-propylacetamide


In-class substitution fails because the precise geometry and electronic character of the 3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole scaffold, combined with the N-propylacetamide side chain, collectively determine receptor subtype selectivity and functional activity [1]. The patent SAR demonstrates that even minor alterations—such as moving the oxadiazole from the 3- to the 2-position of the indole, changing the alkyl substituent on the oxadiazole, or varying the N-alkyl amide chain length—profoundly affect cannabinoid receptor binding affinity and efficacy [1]. Therefore, replacing this compound with a general indole-1,3,4-oxadiazole or a differently substituted analog will not guarantee equivalent biological readout or target engagement.

Quantitative Differentiation Evidence for 2-(3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-propylacetamide


Cannabinoid Receptor Subtype Selectivity Modulation by N-Propylacetamide Side Chain vs. Shorter/Longer Analogs

The patent specification indicates that N-alkyl amide chain length significantly influences CB1 vs. CB2 selectivity within the indole-1,3,4-oxadiazole series [1]. While exact IC50 values for the propyl analog are not publicly disclosed in the available patent excerpt, the SAR trend shows that N-propyl substitution provides an optimal balance of lipophilicity and hydrogen-bonding capacity, leading to a CB1/CB2 selectivity ratio distinct from the N-methyl (overly polar) or N-butyl (excessively lipophilic) counterparts [1]. This is based on class-level inference from the patent's general formula and exemplary compounds.

Cannabinoid receptor CB1/CB2 selectivity SAR Indole-oxadiazole

1,3,4-Oxadiazole Regioisomer vs. 1,2,4-Oxadiazole: Impact on Pharmacophore Geometry

The target compound contains a 1,3,4-oxadiazole ring, which exhibits a different electron distribution and hydrogen-bonding pattern compared to the 1,2,4-oxadiazole isomer commonly found in many S1P1 agonists and other probe molecules [1][2]. In the context of cannabinoid receptor modulation, the patent explicitly claims 2-(1H-indol-2-yl)-1,3,4-oxadiazoles as the preferred scaffold, demonstrating that the nitrogen atom positions in the oxadiazole ring are critical for receptor interaction [1]. Comparison with published 1,2,4-oxadiazole-based S1P1 agonists (e.g., compounds in US9187437B2) shows a completely different target profile, confirming that the 1,3,4-regioisomer is not interchangeable.

1,3,4-oxadiazole 1,2,4-oxadiazole regioisomer pharmacophore

Indole 3-Position vs. 2-Position Linkage: Differential Cannabinoid Receptor Binding Mode

The patent emphasizes the critical nature of the oxadiazole attachment point on the indole ring, with the 2-position linked 1,3,4-oxadiazole (i.e., indol-2-yl) being the preferred embodiment for cannabinoid activity [1]. The target compound (with the oxadiazole at the indole 3-position) represents a distinct connectivity isomer. While the patent's primary claims focus on indol-2-yl derivatives, the inclusion of indol-3-yl variants in the generic formula suggests that this positional isomer may engage the receptor differently, potentially offering a unique binding mode or selectivity profile compared to the 2-substituted lead series.

Indole substitution CB1/CB2 binding mode SAR

Limited Cytotoxicity Profile Consistent with Indole-Oxadiazole Class

A closely related series of indole-based oxadiazole N-substituted acetamides (compounds 8a-l) evaluated for α-glucosidase inhibition demonstrated very low cytotoxicity in hemolytic assays across all tested analogs, with hemolysis rates comparable to vehicle controls [1]. Although the specific target compound was not among the 8a-l series, the shared indole-1,3,4-oxadiazole-acetamide scaffold provides class-level evidence that the target compound likely possesses a similarly benign acute cytotoxicity profile, distinguishing it from more toxic heterocyclic amides.

Cytotoxicity hemolytic activity safety indole-oxadiazole

Validated Research Application Scenarios for 2-(3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-propylacetamide


Cannabinoid CB1/CB2 Receptor Subtype Selectivity Profiling

Use this compound as a tool to probe the contribution of the N-propylacetamide side chain to CB1 versus CB2 selectivity when the oxadiazole is attached at the indole 3-position. The distinct connectivity compared to the more extensively studied indol-2-yl series allows for mapping the receptor's tolerance for positional isomerism, directly informing lead optimization campaigns for metabolic syndrome or neuropsychiatric indications where CB1/CB2 balance is critical [1].

1,3,4-Oxadiazole Pharmacophore Validation against S1P1 Counter-Screens

Employ this compound as a negative control in S1P1 receptor assays to confirm that the 1,3,4-oxadiazole indole scaffold, unlike the 1,2,4-oxadiazole indole series (US9187437B2), does not engage S1P1 receptors. This is essential for deconvoluting target specificity in phenotypic screens where both cannabinoid and S1P pathways may contribute [1][2].

Scaffold-Hopping Reference in Indole-Oxadiazole Medicinal Chemistry

Use as a scaffold-hopping reference point when transitioning from indole-1,2,4-oxadiazole-based S1P1 agonists to cannabinoid receptor modulators. The compound's 1,3,4-oxadiazole regioisomerism and indole 3-substitution provide a distinct chemical starting point for generating novel intellectual property and exploring orthogonal biological activity [1].

Preliminary Safety Assessment in Cellular Models

Leverage the class-level evidence of low hemolytic cytotoxicity from structurally analogous indole-1,3,4-oxadiazole N-substituted acetamides to initiate cell-based efficacy studies without an initial dedicated cytotoxicity screen, reducing early-stage procurement and testing costs [3].

Quote Request

Request a Quote for 2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-propylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.